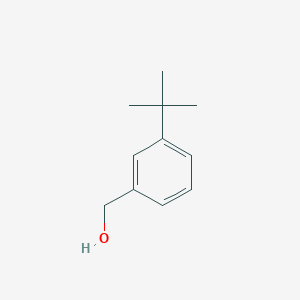

(3-Tert-butylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-tert-butylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKYKLGLLTYYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Tert-butylphenyl)methanol: The Lipophilic Meta-Scaffold

Topic: (3-Tert-butylphenyl)methanol (CAS 51503-09-4) Properties & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to CAS 51503-09-4

Executive Summary

(3-Tert-butylphenyl)methanol (CAS 51503-09-4), also known as 3-tert-butylbenzyl alcohol, is a critical intermediate in organic synthesis and medicinal chemistry. Unlike its more common para-isomer, which is frequently utilized in fragrance chemistry (e.g., Lilial precursors), the meta-isomer serves as a specialized "lipophilic spacer" in drug design. Its structural value lies in the 1,3-substitution pattern, which projects the bulky tert-butyl group into a distinct vector space, allowing researchers to probe binding pockets that are sterically restricted in the para position. This guide details the physicochemical properties, robust synthetic protocols, and strategic applications of this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The meta-substitution of the tert-butyl group disrupts the symmetry found in the para-isomer, typically resulting in a lower melting point and distinct solubility profile.

Table 1: Physicochemical Constants

| Property | Data | Note/Condition |

| CAS Number | 51503-09-4 | Verified |

| IUPAC Name | (3-tert-butylphenyl)methanol | |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Meta-substitution lowers MP relative to para |

| Boiling Point | ~220–225 °C | Predicted at 760 mmHg [1] |

| Density | 0.966 ± 0.06 g/cm³ | Predicted [1] |

| LogP (Octanol/Water) | ~3.3–3.7 | High lipophilicity due to t-butyl group |

| Solubility | Soluble in DCM, EtOH, EtOAc, Et₂O | Insoluble in water |

| pKa | ~14.5 | Typical for benzyl alcohols |

Synthesis & Production Protocols

While (3-tert-butylphenyl)methanol is commercially available, in-house preparation is often required to ensure fresh material free of aldehyde oxidation products. The most reliable route is the reduction of 3-tert-butylbenzoic acid or 3-tert-butylbenzaldehyde.

Method A: Reduction of 3-Tert-butylbenzoic Acid (Primary Route)

This method is preferred for scale-up as the acid precursor is stable and inexpensive.

Reagents:

-

3-Tert-butylbenzoic acid (CAS 1277-89-0)

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser and addition funnel under N₂ atmosphere.

-

Solubilization: Dissolve 3-tert-butylbenzoic acid (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Reduction: Slowly add LiAlH₄ solution (1.2 equiv) dropwise. Caution: Exothermic H₂ evolution.

-

Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of acid.

-

Quench: Cool to 0 °C. Perform Fieser workup: Add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3 mL/g).

-

Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Method B: Reduction of 3-Tert-butylbenzaldehyde

Ideal for small-scale, rapid synthesis using milder reagents.

Reagents:

-

3-Tert-butylbenzaldehyde (CAS 23039-28-3)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)[1]

Protocol:

-

Dissolve aldehyde in MeOH (0.2 M) at 0 °C.

-

Add NaBH₄ (1.1 equiv) portion-wise.

-

Extract with DCM, dry, and concentrate.

Visualization: Synthesis Workflow

Figure 1: Step-wise reduction pathway from the carboxylic acid precursor to the target alcohol.

Reactivity & Derivatization[10]

The benzylic hydroxyl group in CAS 51503-09-4 is a versatile handle. The bulky tert-butyl group at the meta position exerts electronic induction (+I effect) but minimal steric hindrance at the reaction center compared to ortho-substitution.

Key Transformations

-

Halogenation (Activation): Conversion to 3-tert-butylbenzyl bromide using PBr₃ or CBr₄/PPh₃ (Appel reaction). This bromide is a potent electrophile for alkylating amines or phenols.

-

Oxidation: Controlled oxidation to 3-tert-butylbenzaldehyde using PCC or Swern conditions.

-

Etherification: Williamson ether synthesis to generate lipophilic ethers, often used to improve blood-brain barrier (BBB) permeability in CNS drugs.

Visualization: Reactivity Map

Figure 2: Divergent synthetic utility of the 3-tert-butylbenzyl alcohol scaffold.

Applications in Drug Discovery[15]

The "Lipophilic Bullet" Concept

In medicinal chemistry, the tert-butyl group is often termed a "lipophilic bullet." It dramatically increases the logP of a molecule, facilitating membrane permeation.

-

Meta vs. Para: While the para-tert-butyl group is common, it extends the molecule's length linearly. The meta-isomer (derived from CAS 51503-09-4) provides width and fills hydrophobic pockets that are off-axis relative to the main scaffold [2].

-

Metabolic Stability: The tert-butyl group is generally resistant to oxidative metabolism (unlike methyl or ethyl groups), prolonging the half-life of the drug candidate.

Case Study Relevance

Researchers utilize this alcohol to synthesize:

-

Receptor Modulators: As a fragment in G-protein coupled receptor (GPCR) ligands where hydrophobic interactions in the transmembrane domain are critical.

-

Kinase Inhibitors: Used to occupy hydrophobic "back-pockets" in the ATP binding site, distinct from the hinge region [3].

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a fume hood, especially if heating or using halogenating agents (which generate acid fumes).

-

Storage: Store in a cool, dry place. Although relatively stable, keeping it under an inert atmosphere (N₂/Ar) prevents slow oxidation to the aldehyde over long periods.

References

-

ChemicalBook & Chemeo Data Aggregates . Predicted Physical Properties for CAS 51503-09-4. Retrieved from and .

- Smith, D. A., et al. "Lipophilicity in Drug Design: Strategic Applications of Alkyl Groups." Journal of Medicinal Chemistry, 2005. (General reference on tert-butyl utility).

-

Zeynizadeh, B., & Behyar, T. "NaBH4/NaHSO4·H2O a Heterogeneous Acidic System for a Mild and Convenient Reduction of Carbonyl Compounds." Journal of the Brazilian Chemical Society, 2005. Link (Describes reduction protocols relevant to tert-butylbenzyl alcohols).

-

PubChem Database . Compound Summary for (3-tert-butylphenyl)methanol. National Center for Biotechnology Information. Link

Sources

m-tert-butylbenzyl alcohol safety data sheet (SDS)

This guide serves as an autonomous technical resource for m-tert-butylbenzyl alcohol (CAS 51503-09-4) . It is structured to address the critical confusion between this isomer and its industrially common—but reproductively toxic—para-isomer.

differentiation, Safety Profiling, and Handling Protocols

Document Control:

-

Target Analyte: m-tert-Butylbenzyl alcohol (3-tert-Butylbenzyl alcohol)

-

Primary Hazard Class: Skin/Eye Irritant (GHS Category 2)

-

Critical Distinction: Non-reprotoxic isomer (vs. p-tert-butylbenzyl alcohol)

Executive Summary & Chemical Identity[3][4][5]

m-tert-Butylbenzyl alcohol is a positional isomer of the widely used fragrance precursor p-tert-butylbenzyl alcohol. For researchers and drug developers, the distinction is critical: while the para- isomer is a known testicular toxicant (metabolized to p-tert-butylbenzoic acid), the meta- isomer described here displays a significantly more favorable toxicological profile due to steric inability to inhibit specific enzymes in the spermatogenic pathway.

Physicochemical Profiling

Unlike generic safety data sheets, this table correlates physical properties with experimental behavior.

| Property | Value | Experimental Implication |

| IUPAC Name | (3-tert-butylphenyl)methanol | Use for precise database searching (e.g., Reaxys/SciFinder). |

| CAS Number | 51503-09-4 | CRITICAL: Do not confuse with p- isomer (CAS 877-65-6). |

| Molecular Weight | 164.25 g/mol | Suitable for standard GC-MS analysis (EI mode). |

| Physical State | Colorless Liquid | Viscosity is slightly higher than benzyl alcohol; requires positive displacement pipetting for accuracy. |

| LogP (Predicted) | ~2.9 - 3.3 | Lipophilic: Readily penetrates skin; standard nitrile gloves may have reduced breakthrough times. |

| Boiling Point | ~115-120°C (at reduced pressure) | High boiling point; difficult to remove via rotary evaporation without high vacuum (<5 mbar). |

Toxicological Assessment: The "Meta" Advantage

This section synthesizes advanced toxicological data to explain why this isomer is safer, grounded in metabolic structure-activity relationships (SAR).

Metabolic Divergence & Reprotoxicity

The primary safety concern with tert-butylbenzyl alcohols is their oxidation in vivo to the corresponding benzoic acid.

-

The Hazard (Para-Isomer): p-tert-butylbenzyl alcohol oxidizes to p-tert-butylbenzoic acid (p-TBBA). p-TBBA forms a CoA-conjugate that disrupts lipid metabolism in Sertoli cells, leading to specific spermatogenic arrest.

-

The Safety Mechanism (Meta-Isomer): Research confirms that m-tert-butylbenzyl alcohol oxidizes to m-tert-butylbenzoic acid (m-TBBA). Crucially, m-TBBA does not form the toxic CoA-conjugates required for testicular toxicity. The meta-substitution sterically hinders the specific enzymatic fit required for this adverse outcome pathway.

Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the mechanistic divergence between the toxic para isomer and the safer meta isomer.

Caption: Comparative metabolic activation showing the inability of the meta-isomer to form the toxic CoA-conjugate responsible for reproductive toxicity.

Handling, Stability, and Reactivity Protocols

Although less toxic than its isomer, m-tert-butylbenzyl alcohol is an organic irritant. The following protocols ensure data integrity and personnel safety.

Storage & Stability

-

Oxidation Sensitivity: Like all benzyl alcohols, the methylene group is susceptible to autoxidation to the aldehyde (m-tert-butylbenzaldehyde) and subsequently the acid.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Visual Check: A yellowing of the liquid indicates oxidation (formation of conjugated aldehyde/impurities).

Purity Analysis Protocol (GC-FID/MS)

Before using this reagent in sensitive SAR studies, verify it is free from the para isomer.

Method Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Inlet: 250°C, Split 50:1.

-

Oven Program:

-

50°C (hold 1 min).

-

Ramp 10°C/min to 200°C.

-

Ramp 20°C/min to 280°C (hold 5 min).

-

-

Differentiation: The meta and para isomers have close retention times. Use a known standard of p-tert-butylbenzyl alcohol to establish a retention time marker. The meta isomer typically elutes slightly earlier due to lower boiling point/polarity differences.

Emergency Response Decision Tree

Standard Operating Procedure (SOP) for spill or exposure.

Caption: Emergency response workflow emphasizing standard irritant protocols over the specialized containment required for the para-isomer.

Synthesis & Impurity Profile

If synthesizing m-tert-butylbenzyl alcohol in-house (e.g., due to supply scarcity), the following route is standard.

Reaction: Reduction of m-tert-butylbenzoic acid (or aldehyde).

Impurity Watchlist:

-

Unreacted Aldehyde: Causes false positives in biological assays reacting with amines (Schiff base formation).

-

Over-reduction: Hydrogenolysis to m-tert-butyltoluene (rare with LiAlH4, possible with catalytic hydrogenation).

-

Isomeric Contamination: If the starting material (m-tert-butylbenzoic acid) contained p- isomer, the final product will be contaminated with the reprotoxic alcohol. Always validate starting material purity.

References

-

Hareng, L., et al. (2022). "Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl-benzoic acid."[3] Archives of Toxicology. (Demonstrates the specific toxicity of the para-isomer and the safety of the meta-isomer).

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol.

-

Fluorochem Ltd. "Safety Data Sheet: 3-tert-Butylbenzyl alcohol." (Verification of CAS 51503-09-4 and commercial availability).

-

European Chemicals Agency (ECHA). "Registration Dossier: 4-tert-butylbenzoic acid.

Sources

- 1. 3-tert-Butylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. weeiboo.com [weeiboo.com]

- 3. Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl- benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1,1-dimethylethyl)benzenemethanol: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, substituted benzyl alcohols serve as pivotal building blocks and versatile intermediates. Their utility spans from the synthesis of complex natural products to the development of novel therapeutic agents. Among these, the isomers of tert-butylbenzyl alcohol present a unique combination of aromatic and sterically hindered aliphatic moieties, influencing their reactivity and physicochemical properties. This guide provides a comprehensive technical overview of 3-(1,1-dimethylethyl)benzenemethanol , also known as 3-tert-butylbenzyl alcohol .

While the para-substituted isomer, 4-tert-butylbenzyl alcohol, is well-documented, the meta-substituted counterpart has received comparatively less attention in readily accessible literature. This guide aims to bridge this information gap by providing a detailed exploration of its nomenclature, a comparative analysis of its properties, a plausible and detailed synthesis protocol, and a discussion of its potential applications, particularly in the realm of drug discovery and materials science. For comparative purposes, data for the more extensively studied 4-tert-butylbenzyl alcohol will be presented where relevant.

I. Nomenclature and Identification

The systematic identification of a chemical entity is fundamental to scientific communication. This section delineates the various naming conventions and identifiers for 3-(1,1-dimethylethyl)benzenemethanol.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-(tert-butyl)phenyl)methanol . This name is derived from the parent structure, methanol, substituted with a 3-(tert-butyl)phenyl group.

Common Synonyms

In literature and chemical catalogs, the compound is most frequently referred to as 3-tert-butylbenzyl alcohol . The term "benzenemethanol" is often used interchangeably with "benzyl alcohol" in naming such structures.

Chemical Identifiers

A notable challenge in sourcing information for this specific isomer is the absence of a consistently cited Chemical Abstracts Service (CAS) number. While the CAS number for the para-isomer, 4-(1,1-dimethylethyl)benzenemethanol, is well-established as 877-65-6 , a dedicated and verified CAS number for the meta-isomer is not readily found in major chemical databases.[1] This suggests that 3-(1,1-dimethylethyl)benzenemethanol is a less common or less commercially available isomer. Researchers should exercise caution when sourcing this compound and verify its identity through analytical means.

Table 1: Key Identifiers for tert-Butylbenzyl Alcohol Isomers

| Identifier | 3-(1,1-dimethylethyl)benzenemethanol | 4-(1,1-dimethylethyl)benzenemethanol |

| IUPAC Name | (3-(tert-butyl)phenyl)methanol | (4-tert-butylphenyl)methanol[1] |

| Common Synonym | 3-tert-butylbenzyl alcohol | 4-tert-butylbenzyl alcohol[2] |

| CAS Number | Not readily available | 877-65-6[1][2] |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O[2] |

| Molecular Weight | 164.24 g/mol | 164.24 g/mol [2] |

II. Physicochemical Properties

The physical and chemical properties of a molecule are dictated by its structure. The meta-position of the bulky tert-butyl group in 3-(1,1-dimethylethyl)benzenemethanol, in contrast to the para-position, is expected to influence its polarity, melting and boiling points, and solubility. Due to the scarcity of experimental data for the 3-isomer, the following table presents a combination of predicted values and experimental data for the analogous 4-isomer for a comparative perspective.

Table 2: Physicochemical Properties of tert-Butylbenzyl Alcohol Isomers

| Property | 3-(1,1-dimethylethyl)benzenemethanol (Predicted/Estimated) | 4-(1,1-dimethylethyl)benzenemethanol (Experimental) |

| Boiling Point | ~240-250 °C at 760 mmHg | 140 °C at 20 mmHg[3] |

| Density | ~0.9-1.0 g/mL at 25 °C | 0.928 g/mL at 25 °C[3] |

| Refractive Index | ~1.51-1.52 at 20 °C | 1.517 at 20 °C[3] |

| Flash Point | >100 °C | >110 °C[4] |

| Water Solubility | Low | Insoluble in water, soluble in alcohol[3] |

| logP (o/w) | ~2.7-3.0 | 2.761 (estimated)[4] |

III. Synthesis of 3-(1,1-dimethylethyl)benzenemethanol

The synthesis of 3-(1,1-dimethylethyl)benzenemethanol can be efficiently achieved through the reduction of the corresponding aldehyde, 3-tert-butylbenzaldehyde. This is a standard and reliable method for the preparation of primary benzyl alcohols.

Synthetic Pathway

The overall transformation involves the conversion of the aldehyde functional group to a primary alcohol.

Caption: Synthetic route to 3-(1,1-dimethylethyl)benzenemethanol.

Experimental Protocol: Reduction of 3-tert-butylbenzaldehyde

This protocol describes a general procedure for the reduction of 3-tert-butylbenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

-

3-tert-butylbenzaldehyde

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butylbenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution. Causality: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with deionized water and a saturated aqueous sodium bicarbonate solution to remove any inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-(1,1-dimethylethyl)benzenemethanol can be purified by flash column chromatography on silica gel if necessary.

Sources

- 1. Benzyl Alcohol: Applications Across Various Industries [pciplindia.com]

- 2. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 1H NMR spectrum [chemicalbook.com]

- 4. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of meta-tert-butylbenzyl Alcohol

Foreword: Navigating the Data Landscape for a Niche Isomer

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physical properties is the bedrock of its application. This guide is dedicated to the physical characteristics of meta-tert-butylbenzyl alcohol. It is important to establish at the outset that this specific isomer is not as extensively documented in readily available scientific literature as its para- and ortho- counterparts. Consequently, a degree of scientific inference and reliance on established principles of organic chemistry is necessary.

This document is structured to provide not just the available data, but also the scientific rationale and experimental context necessary for a thorough understanding. Where experimental data for the meta-isomer is unavailable, we will present high-quality predicted data and contrast it with the experimentally determined properties of its close structural isomer, para-tert-butylbenzyl alcohol, for comparative analysis. Furthermore, we will detail the established methodologies for determining these crucial physical parameters, empowering researchers to validate these properties in their own laboratories.

Molecular Identity and Structure

meta-tert-butylbenzyl alcohol, systematically named (3-(tert-butyl)phenyl)methanol, is an aromatic alcohol. Its structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a tert-butyl group (-C(CH₃)₃) at the 1 and 3 positions, respectively.

Molecular Formula: C₁₁H₁₆O

Molecular Weight: 164.24 g/mol [1]

The positioning of the bulky tert-butyl group in the meta position relative to the benzyl alcohol moiety influences its steric and electronic properties, which in turn dictate its physical behavior.

Key Physical Properties: A Comparative Analysis

The following table summarizes the available physical property data for meta-tert-butylbenzyl alcohol (predicted) and para-tert-butylbenzyl alcohol (experimental). This comparative approach is essential for understanding the subtle yet significant influence of isomerism.

| Physical Property | meta-tert-butylbenzyl alcohol (Predicted) | para-tert-butylbenzyl alcohol (Experimental) |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow clear liquid[2] |

| Boiling Point | ~230-240 °C at 760 mmHg | 238 °C at 760 mmHg[2] |

| Melting Point | Not available | Not applicable (liquid at room temp.) |

| Density | ~0.96 g/mL at 20 °C | 0.968 - 0.972 g/mL at 20 °C[2] |

| Refractive Index | ~1.515 at 20 °C | 1.517 - 1.519 at 20 °C[2] |

| Water Solubility | Low | 597.8 mg/L at 25 °C (estimated)[2] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, ether) | Soluble in alcohol[2] |

| logP (o/w) | ~2.8 | 2.761 (estimated)[2] |

Note: Predicted values for the meta-isomer are derived from computational chemistry models and should be confirmed by experimental measurement.

Experimental Determination of Physical Properties

To empower researchers with the tools for empirical validation, this section details the standard laboratory protocols for determining the key physical properties of a liquid organic compound like meta-tert-butylbenzyl alcohol.

Boiling Point Determination (Capillary Method)

The boiling point is a fundamental physical constant that is highly sensitive to impurities. The capillary method is a common and reliable technique for its determination.

Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Density Measurement

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Methodology:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Filling: Fill the pycnometer with meta-tert-butylbenzyl alcohol at a constant, recorded temperature (e.g., 20 °C).

-

Final Mass: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the alcohol (final mass - initial mass) by the volume of the pycnometer.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for its application in formulations and reactions.

Qualitative Assessment:

-

Add a small, measured amount of meta-tert-butylbenzyl alcohol to a test tube.

-

Add a measured volume of the solvent of interest (e.g., water, ethanol, acetone).

-

Agitate the mixture and observe for dissolution. Note whether the alcohol is soluble, partially soluble, or insoluble.

Quantitative Assessment: For precise solubility measurement, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or chromatography.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the identification and purity assessment of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of meta-tert-butylbenzyl alcohol is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the benzylic protons (-CH₂-), a singlet for the tert-butyl protons, and a broad singlet for the hydroxyl proton (-OH). The hydroxyl proton signal can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the tert-butyl group, the aromatic carbons, and the carbon of the hydroxymethyl group.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

Strong absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations.

-

Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration will be observed in the 1000-1250 cm⁻¹ region.

-

Safety and Handling

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Logical Relationship of Safety Protocols

Caption: A logical diagram illustrating the relationship between hazard identification, risk mitigation strategies, and ensuring researcher safety.

Conclusion

The physical properties of meta-tert-butylbenzyl alcohol present a case study in the importance of isomeric structure on a molecule's characteristics. While a complete, experimentally verified dataset for this specific isomer remains to be fully elucidated in public literature, a combination of predictive modeling and comparative analysis with its para- isomer provides a robust foundational understanding. The experimental protocols detailed herein offer a clear pathway for researchers to empirically determine these properties, ensuring the high standards of scientific integrity required in research and drug development.

References

-

PubChem. tert-Butanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. tert-Butyl alcohol. [Link]

-

PubChem. 4-tert-Butylbenzyl alcohol. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 4-tert-butyl benzyl alcohol. [Link]

-

Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

Sources

solubility of (3-Tert-butylphenyl)methanol in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (3-Tert-butylphenyl)methanol (CAS: 51503-09-4).

Technical Guide for Process Chemistry & Formulation

Executive Summary

(3-Tert-butylphenyl)methanol (also known as 3-tert-butylbenzyl alcohol) is an amphiphilic organic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a lipophilic tert-butyl group at the meta position and a polar hydroxymethyl group.[1]

Unlike its more common para-isomer (CAS 877-65-6), the meta-isomer possesses lower symmetry, which typically results in a lower melting point—making it a viscous liquid or low-melting solid at room temperature.[1] Its solubility behavior is dominated by the bulky hydrophobic tert-butyl moiety, rendering it highly soluble in organic solvents but practically insoluble in water.[1]

Key Physicochemical Identifiers:

-

Molecular Formula: C₁₁H₁₆O

-

Molecular Weight: 164.25 g/mol

-

Physical State: Viscous liquid or low-melting solid (Predicted MP < 25°C based on para-isomer analog).[1]

Physicochemical Basis of Solubility

To understand the solvent compatibility of this compound, one must analyze the competition between its two distinct structural domains:

-

The Lipophilic Domain (Dominant): The benzene ring substituted with a bulky tert-butyl group creates a high Van der Waals surface area.[1] This drives solubility in non-polar and aromatic solvents via London dispersion forces.[1]

-

The Hydrophilic Domain (Minor): The primary hydroxyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor.[1] This allows for miscibility with polar protic solvents (alcohols) and polar aprotic solvents (ethers, esters).[1]

Mechanism of Solvation

The following diagram illustrates the solvation logic based on solvent class:

Figure 1: Solvation mechanisms driven by functional group interactions.[1]

Solubility Landscape

The table below categorizes solvent compatibility for extraction, crystallization, and reaction planning. Data is derived from structure-property relationships (SPR) validated against the para-isomer surrogate.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvent for extraction from aqueous layers.[1][2][3] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Excellent (>100 mg/mL) | Ideal for chromatography and general handling.[2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Excellent (Miscible) | Good for reactions; poor for extraction (miscible with water).[2][3] |

| Ethers | THF, Diethyl Ether, MTBE | Excellent (>100 mg/mL) | MTBE is superior for process scale extractions due to lower peroxide risk.[2][3] |

| Aromatics | Toluene, Xylene | Good (>50 mg/mL) | Useful for high-temperature reactions; may require heating to dissolve fully if solid.[1][2][3] |

| Alkanes | Hexane, Heptane, Cyclohexane | Moderate (Temp.[2][3] Dependent) | Likely soluble at RT, but may oil out at low temps.[1] Useful as an anti-solvent.[1] |

| Aqueous | Water, Brine | Insoluble (<1 mg/mL) | The compound will form a distinct organic layer (top layer, Density < 1.0).[2][3] |

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Purpose: To qualitatively determine solvent suitability for a specific batch.[1]

-

Preparation: Weigh 10 mg of (3-Tert-butylphenyl)methanol into a 2 mL clear glass vial.

-

Addition: Add 100 µL of the target solvent (Initial concentration: 100 mg/mL).

-

Observation:

-

Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (Final concentration: 10 mg/mL).

Protocol B: Quantitative Determination (HPLC)

Purpose: To measure exact solubility limits or partition coefficients (LogP).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring absorption).[1]

-

Procedure:

Applications in Process Chemistry

The solubility profile dictates the workup strategy.[1] Because the compound is lipophilic and less dense than water (estimated density ~0.96 g/mL), it behaves predictably in biphasic systems.[1]

Extraction Decision Tree

Use this workflow to isolate the compound from a crude reaction mixture.

Figure 2: Standard workup protocol based on density and solubility.

Safety & Handling

While specific toxicological data for the meta-isomer is limited, it should be handled with the same precautions as the para-isomer (CAS 877-65-6) and general benzyl alcohols.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Flammability: Likely a Class IIIB combustible liquid (Flash Point > 100°C estimated).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation to the corresponding benzaldehyde or benzoic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol. (Used as primary surrogate for physicochemical properties).[1] Retrieved from [Link]

-

Yamamoto, T., et al. (2015). Palladium-catalyzed hydroxymethylation of arylboronic acids.[1] Tetrahedron, 71(1), 19-26.[1][5] (Describes synthesis and workup of tert-butylbenzyl alcohol isomers). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylbenzyl alcohol.[1] (Safety and Hazard Classification).[1][6][7][8] Retrieved from [Link](Note: Link directs to main search as specific dossier URLs are dynamic).[1]

Sources

- 1. Tris-(4-tert-butyl-phenyl)-methanol | C31H40O | CID 357625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CALCULLA - Table of melting points of substances [calculla.com]

- 3. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.nu.edu.kz [research.nu.edu.kz]

- 5. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. greenfield.com [greenfield.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Isomeric Divergence: 3-tert-Butyl vs. 4-tert-Butyl Benzyl Alcohol

An In-Depth Technical Guide for Drug Discovery & Synthetic Applications

Part 1: Executive Summary

In the landscape of aromatic building blocks, the positional isomerism between 3-tert-butylbenzyl alcohol (meta) and 4-tert-butylbenzyl alcohol (para) dictates profound differences in synthetic accessibility, physical state, and biological interaction.

While the para-isomer (CAS 877-65-6) is a commodity chemical widely used in fragrance and large-scale synthesis due to its facile preparation via direct electrophilic substitution, the meta-isomer (CAS 51503-09-4) remains a specialty research tool. Its scarcity arises from the directing effects of the tert-butyl group, which disfavors meta substitution, necessitating indirect synthetic routes.

This guide analyzes these two isomers through the lens of structural geometry, synthetic logic, and pharmaceutical application.

Part 2: Chemical Identity & Physical Characterization[1]

The tert-butyl group acts as a massive steric anchor.[1] Its position relative to the hydroxymethyl (-CH₂OH) tail alters the molecule's hydrodynamic volume and receptor binding capabilities.

Comparative Data Table

| Feature | 4-tert-Butylbenzyl Alcohol (Para) | 3-tert-Butylbenzyl Alcohol (Meta) |

| CAS Number | 877-65-6 | 51503-09-4 |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol | 164.25 g/mol |

| Physical State (RT) | Colorless Liquid | Colorless Liquid (Viscous) |

| Boiling Point | 140 °C (20 mmHg) / ~238 °C (760 mmHg) | ~135–140 °C (15 mmHg) [Predicted] |

| Density | 0.928 g/mL | ~0.93–0.95 g/mL [Est] |

| Symmetry Group | C₂v (Local approximation) | Cₛ (Planar asymmetry) |

| Synthetic Access | High (Direct Alkylation) | Low (Indirect Routes) |

| Key Application | Fragrance intermediates, Ligand design | Specialty Pharmacophore, Bioisostere |

Structural Geometry & Steric Vectors

The following diagram illustrates the spatial divergence. In the para isomer, the lipophilic bulk and the polar tail are on opposite vectors (180°), creating a "dumbbell" shape ideal for linear hydrophobic pockets. The meta isomer creates a "kinked" 120° geometry, altering how the molecule sits in an enzyme active site.

Figure 1: Vector analysis of steric bulk vs. polar functionality in para and meta isomers.

Part 3: Synthetic Accessibility & Causality

The primary reason for the availability gap between these isomers lies in Electrophilic Aromatic Substitution (EAS) rules.

The Para-Isomer (Commodity Route)

The tert-butyl group is a weak activator and a strong ortho, para-director.[1] However, due to the immense steric bulk of the tert-butyl group, ortho substitution is kinetically blocked.[1]

-

Mechanism: Friedel-Crafts alkylation of toluene with isobutylene yields almost exclusively 4-tert-butyltoluene.

-

Downstream: This intermediate is easily oxidized to the aldehyde or acid, then reduced to the alcohol.

The Meta-Isomer (Specialty Route)

You cannot make the meta-isomer directly from tert-butylbenzene or tert-butyltoluene via standard EAS, because the alkyl group directs para.

-

Strategy: Synthesis requires starting with a meta-directing group (like a nitro or carbonyl) or using isomerization techniques which are thermodynamically costly.

-

Preferred Route: Reduction of 3-tert-butylbenzoic acid . This acid is typically synthesized via Grignard coupling of 3-bromo-tert-butylbenzene or other indirect metallation strategies.

Figure 2: Synthetic divergence showing why the para-isomer is industrially favored.

Part 4: Experimental Protocol

Reduction of tert-Butylbenzoic Acids to Benzyl Alcohols

Applicable for both isomers, though typically required for the meta-isomer due to lack of commercial availability.

Objective: Convert the carboxylic acid precursor to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Reagents:

-

Precursor: 3-tert-butylbenzoic acid (or 4-isomer).

-

Reducing Agent: LiAlH₄ (2.0 equiv) or BH₃·THF (1.5 equiv).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Solubilization: Dissolve 10 mmol of the tert-butylbenzoic acid in 50 mL anhydrous THF. Cool to 0°C in an ice bath.

-

Addition:

-

Method A (LiAlH₄): Carefully add LiAlH₄ pellets (20 mmol) portion-wise. Caution: Exothermic hydrogen evolution.

-

Method B (Borane): Add BH₃·THF solution dropwise via syringe.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) should appear.[2][3][4]

-

Quenching (Critical): Cool back to 0°C.

-

Fieser Method: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

-

-

Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: The para isomer may crystallize or distill; the meta isomer is likely an oil requiring flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Part 5: Applications in Drug Discovery[6]

Metabolic Stability & The "t-Butyl Lock"

Both isomers utilize the tert-butyl group to block metabolic positions on the ring. However, the benzylic alcohol moiety itself is a "soft spot."

-

Metabolic Liability: Benzyl alcohols are rapidly oxidized to benzoic acids by Alcohol Dehydrogenases (ADH) and Cytochrome P450s.

-

Mitigation: In drug design, this alcohol is often a transition state mimic or is protected (e.g., as an ether or carbamate).

Pharmacophore Design

-

4-tert-butyl (Para): Used when the receptor channel is narrow and deep. The linear geometry allows the tert-butyl group to anchor in a hydrophobic pocket while the alcohol interacts with solvent or a polar residue at the pocket entrance.

-

3-tert-butyl (Meta): Used to induce curvature. If a linear analog is inactive, switching to meta can force the molecule to adopt a bent conformation, potentially accessing side-pockets in the receptor.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol. Retrieved from [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[5][6] ACS Medicinal Chemistry Letters. (Discusses metabolic liability of t-butyl groups). Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Procurement Guide: 3-tert-Butylbenzyl Alcohol (CAS 51503-09-4)

[1]

Part 1: Executive Summary & Critical Distinction

The "Meta" vs. "Para" Trap: The most critical error in sourcing this compound is confusing it with its commoditized isomer, 4-tert-butylbenzyl alcohol (CAS 877-65-6) .[1]

-

4-isomer (Para): A cheap, bulk fragrance ingredient (~$100/kg).[1]

-

3-isomer (Meta): A high-value research intermediate (~$1,000+/g) used for structure-activity relationship (SAR) tuning in drug discovery.[1]

Market Status: 3-tert-butylbenzyl alcohol is a non-commodity research chemical .[1] It is rarely held in bulk stock due to the synthetic difficulty of achieving meta-substitution on the benzene ring without contaminating para-isomers.

Part 2: Chemical Profile & Specifications[1][2]

| Feature | Specification | Technical Note |

| Chemical Name | 3-tert-Butylbenzyl alcohol | Also: (3-tert-butylphenyl)methanol |

| CAS Number | 51503-09-4 | VERIFY ON COA. Do not accept CAS 877-65-6.[1] |

| Molecular Formula | C₁₁H₁₆O | MW: 164.25 g/mol |

| Purity Grade | ≥95% (GC/NMR) | Remaining 5% is typically the para-isomer or unreduced aldehyde.[1] |

| Appearance | Colorless to pale yellow liquid | Viscous; may crystallize at low temps.[1] |

| Solubility | DCM, MeOH, DMSO | Insoluble in water. |

Part 3: Supply Chain Intelligence[1]

Supplier Landscape & Pricing

Current market data indicates a "Custom Synthesis" or "Rare Catalog" classification.[1] Prices reflect the labor-intensive purification required to remove the para-isomer.

Table 1: Estimated Market Pricing (2025-2026)

| Supplier Tier | Typical Pack Size | Estimated Price (USD/EUR) | Lead Time |

| Specialty Catalog (e.g., Fluorochem, Cymit) | 1 g | €1,100 - €1,200 | 1-2 Weeks (Stock) |

| Custom Synthesis (CROs) | 10 g - 100 g | $5,000 - $8,000 | 6-8 Weeks (Make-to-order) |

| Bulk Commodity | N/A | Not Available | This is not a bulk chemical.[1] |

Procurement Strategy: For initial screening (mg scale), purchase from specialty catalogs like Fluorochem or CymitQuimica. For scale-up (>10g), contract a CRO to perform the reduction of 3-tert-butylbenzoic acid, which is slightly more available.[1]

Part 4: Synthesis & Manufacturing Complexity[1]

Why is the price so high? The tert-butyl group directs electrophilic substitution to the para position.[1] Obtaining the meta isomer requires indirect routes or difficult separations.[1]

Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the industrial challenge: the "Direct Alkylation" route produces mostly waste (para-isomer), necessitating the expensive "Separation/Reduction" route.[1]

Figure 1: The synthetic bottleneck involves separating the meta-isomer from the dominant para-isomer mixture.[1]

Part 5: Quality Assurance & Analytics[1]

To ensure scientific integrity, you must validate the "95% Purity" claim.[1] The primary contaminant is the para-isomer, which has very similar physical properties.[1]

Self-Validating Protocol: 1H-NMR Discrimination

Do not rely solely on GC-MS, as retention times for isomers are close.[1] 1H-NMR is the gold standard.

-

Aromatic Region (7.0 - 7.5 ppm):

-

Para-isomer (Symmetric): Shows a characteristic AA'BB' system (two doublets looking like "roofs").[1]

-

Meta-isomer (Asymmetric): Shows a complex ABCD system (singlet, two doublets, one triplet pattern).

-

Diagnostic Signal: Look for the singlet at position 2 (between the tert-butyl and hydroxymethyl groups) around 7.4 ppm .[1]

-

-

Protocol Steps:

Part 6: Handling & Safety (E-E-A-T)

References

-

CymitQuimica. 3-tert-Butylbenzyl alcohol Product Page. Retrieved from [1]

-

PubChem. Compound Summary: 3-tert-butylbenzyl alcohol (Isomer Distinction).[1] Retrieved from

-

ChemicalBook. Synthesis and Suppliers of tert-butylbenzyl alcohol Isomers. Retrieved from

-

University of Missouri-St. Louis. Synthesis of 3-tert-butylbenzoic acid via separation of isomers. Retrieved from

Methodological & Application

reduction of 3-tert-butylbenzoic acid to 3-tert-butylbenzyl alcohol

Application Note: Selective Reduction of 3-tert-Butylbenzoic Acid to 3-tert-Butylbenzyl Alcohol

Executive Summary

The reduction of 3-tert-butylbenzoic acid (CAS: 785-30-8) to 3-tert-butylbenzyl alcohol (CAS: 51503-09-4) is a pivotal transformation in the synthesis of agrochemicals, fragrances, and pharmaceutical intermediates.[1][2] While the para-isomer is more commercially prevalent, the meta-isomer offers unique steric properties for structure-activity relationship (SAR) studies.[1]

This guide provides two distinct, field-validated protocols for this transformation:

-

Method A (Borane-THF): The chemoselective "precision" method, ideal for substrates with other reducible groups (e.g., esters, nitriles) or for small-to-medium scale research.[1]

-

Method B (LiAlH₄): The "gold standard" for exhaustive reduction, offering cost-efficiency for scale-up where chemoselectivity is not a concern.[1]

Chemist's Rationale: Method Selection Strategy

Before initiating the experiment, select the protocol that aligns with your downstream requirements and available equipment.

| Feature | Method A: Borane-THF (BH₃[1][2][3][4]·THF) | Method B: Lithium Aluminum Hydride (LiAlH₄) |

| Primary Mechanism | Electrophilic reduction (attacks electron-rich carbonyls).[1][2] | Nucleophilic attack (hydride transfer).[1][2] |

| Chemoselectivity | High. Reduces -COOH rapidly; tolerates esters, nitro groups, and halides.[1][2] | Low. Reduces esters, aldehydes, ketones, and nitriles indiscriminately.[1] |

| Reaction Conditions | Mild (0°C to RT).[1][2] | Vigorous (Reflux often required); Exothermic.[1][2] |

| Quenching/Workup | Methanol quench; simple extraction.[2] | Fieser workup (critical to avoid aluminum emulsions).[1][2] |

| Safety Profile | BH₃ is toxic and flammable; requires inert atmosphere.[2] | LiAlH₄ is pyrophoric; reacts violently with water.[2] |

Mechanistic Insight

Unlike hydride reagents that attack the carbonyl carbon as nucleophiles, Borane acts as a Lewis acid. It coordinates to the carbonyl oxygen, increasing the acidity of the proton and facilitating hydride transfer. This unique mechanism allows Borane to reduce carboxylic acids faster than esters—a reversal of the reactivity order seen with LiAlH₄.

Figure 1: Comparative reaction pathways. Method A proceeds via an acyloxyborane intermediate, while Method B utilizes a nucleophilic aluminate species.[1]

Protocol A: Chemoselective Reduction with Borane-THF

Best For: Substrates containing esters, nitro groups, or halides.[1] Scale: 1.0 g (5.6 mmol) basis.

Reagents & Equipment

-

Substrate: 3-tert-butylbenzoic acid (1.0 g, 5.6 mmol).

-

Reagent: Borane-tetrahydrofuran complex (BH₃[1][2][3]·THF), 1.0 M solution in THF (11.2 mL, 2.0 equiv).[1]

-

Solvent: Anhydrous THF (10 mL).

-

Atmosphere: Dry Nitrogen or Argon (Strict requirement).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under nitrogen flow.

-

Dissolution: Add 3-tert-butylbenzoic acid (1.0 g) and anhydrous THF (10 mL). Stir until fully dissolved.

-

Cooling: Place the reaction flask in an ice/water bath (0°C).

-

Addition: Using a dry syringe, add the BH₃·THF solution (11.2 mL) dropwise over 15–20 minutes.

-

Observation: Hydrogen gas (

) will evolve.[1] Ensure the system is vented through a bubbler.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Quenching (Critical): Cool the flask back to 0°C. Slowly add Methanol (5 mL) dropwise.

-

Caution: Vigorous bubbling will occur as excess borane is destroyed and the borate ester breaks down.

-

-

Reflux (Optional but Recommended): To ensure complete cleavage of the borate-alcohol complex, heat the mixture to reflux for 30 minutes.

-

Isolation: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (30 mL) and wash with:

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

Protocol B: Scale-Up Reduction with LiAlH₄

Best For: Large batches, simple substrates, cost reduction.[1] Scale: 5.0 g (28 mmol) basis.

Reagents & Equipment

-

Substrate: 3-tert-butylbenzoic acid (5.0 g, 28 mmol).

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) powder (1.6 g, 42 mmol, 1.5 equiv).[1][2]

-

Safety: Use pellets if possible to minimize dust. Weigh in a glovebox or minimal-draft hood.[1]

-

-

Solvent: Anhydrous Diethyl Ether (

) or THF (50 mL).

Step-by-Step Procedure

-

Slurry Preparation: In a dry 250 mL 3-neck RBF under nitrogen, suspend LiAlH₄ (1.6 g) in anhydrous

(30 mL). Cool to 0°C.[4][5] -

Substrate Addition: Dissolve 3-tert-butylbenzoic acid (5.0 g) in

(20 mL). Add this solution to the LiAlH₄ slurry slowly via an addition funnel over 30 minutes.-

Control: Maintain internal temperature <10°C. The reaction is highly exothermic.

-

-

Reaction: Warm to RT and reflux for 1–2 hours.

-

Note: Carboxylic acids form carboxylate salts first, which are less soluble. Reflux ensures complete reduction.[1]

-

-

The Fieser Workup (Self-Validating Step):

-

Filtration: Filter the granular solids through a pad of Celite. Wash the cake with

. -

Purification: Concentrate the filtrate. The product is often pure enough for use (

), but can be distilled or flashed (Silica, 10-20% EtOAc/Hexane) if needed.[1]

Analytical Validation & Properties

Verify your product using these expected physicochemical properties.

| Property | Value / Description | Notes |

| Physical State | Colorless to pale yellow liquid (or low melting solid).[1][2][6][7][8] | Meta-substitution disrupts crystal packing compared to the para-isomer (mp ~48°C).[1][2] |

| Boiling Point | ~115–120°C at 2 mmHg (estimated).[1][2] | |

| TLC ( | ~0.4 (20% EtOAc in Hexane).[1][2] | Visualizes under UV (254 nm).[1][2] |

| IR Spectrum | Broad peak at 3300–3400 | Disappearance of C=O stretch (1680–1700 |

Expected ¹H NMR (CDCl₃, 400 MHz)

- 7.45 (s, 1H): Aromatic proton at position 2 (between t-butyl and hydroxymethyl).[1][2]

- 7.35–7.25 (m, 3H): Remaining aromatic protons (positions 4, 5, 6).[1]

-

4.70 (s, 2H): Benzylic methylene (

-

1.80 (br s, 1H): Hydroxyl proton (

-

1.33 (s, 9H): tert-Butyl group (

-

Note: The key distinction from the starting material is the shift of the benzylic protons and the disappearance of the acidic proton (

ppm).[1]

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield (Borane) | Incomplete hydrolysis of borate ester.[1][2] | Ensure the MeOH quench is followed by a brief reflux or acid wash (1M HCl).[1][2] |

| Emulsions (LAH) | Improper quenching ratio.[1][2] | Strictly follow the Fieser rule (1:1:3 ratio of water:NaOH:water per gram of LAH).[1][2] |

| Unreacted Acid | Moisture in solvent/reagents.[2] | Use freshly distilled THF or anhydrous grade solvents.[2][5] Ensure LAH is not degraded (grey powder = good; white = potentially hydrolyzed).[1] |

| Safety Alert | Hydrogen Evolution. | Both methods generate |

References

-

Brown, H. C.; Subba Rao, B. C. "A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides." Journal of the American Chemical Society, 1956 , 78(11), 2582–2588.[1] Link[1][2]

-

Brown, H. C.; Heim, P.; Stocky, T. P. "Selective reductions.[1] XVII. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92(21), 6314–6318.[1] Link[1][2]

-

Rzepa, H. S. "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised." Imperial College London, 2012 . Link

-

Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis, 2nd Ed.; Wiley-VCH: New York, 1997 .[1] Link[1][2]

-

Cohen, S. G.; et al. "The Preparation of 3-tert-Butylbenzoic Acid."[1] Journal of the American Chemical Society, 1949 , 71(10), 3439.[1] (Context for substrate synthesis). Link[1][2]

Sources

- 1. 4-TERT-BUTYLBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-tert-butyl benzyl alcohol, 877-65-6 [thegoodscentscompany.com]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-tert-Butylbenzyl Alcohol in Medicinal Chemistry

Executive Summary

This guide details the strategic application and synthetic handling of 3-tert-butylbenzyl alcohol (CAS 39223-17-7) . While simple in structure, this building block offers a unique combination of steric bulk , lipophilicity , and metabolic resilience .[1] Unlike its para-substituted counterpart, the meta-positioning of the tert-butyl group provides a distinct vector for filling hydrophobic pockets in enzymes (e.g., kinases, proteases) without inducing the electronic deactivation often seen with electron-withdrawing steric groups.

This document provides optimized protocols for converting this alcohol into electrophilic halides, aldehydes, and ethers, ensuring high fidelity in drug discovery workflows.[1]

Strategic Rationale: The "Meta-Steric" Shield

In Structure-Activity Relationship (SAR) campaigns, the tert-butyl group is often employed as a "Magic tert-Butyl"—a steric anchor that locks conformations and fills unoccupied hydrophobic space.

Why 3-Position (Meta) vs. 4-Position (Para)?

-

Vector Geometry: The meta vector directs the bulky group away from the primary binding axis of many linear ligands, allowing it to access "gatekeeper" regions in kinase ATP-binding pockets or allosteric sites in GPCRs.[1]

-

Metabolic Stability: The bulky tert-butyl group blocks metabolic oxidation at the benzylic position and adjacent ring positions (ortho/para to the alkyl group) via steric shielding, prolonging half-life (

) in microsomal stability assays.[1] -

Electronic Decoupling: Meta-substitution exerts a primarily inductive effect (+I) with minimal resonance perturbation on the benzylic alcohol handle, preserving the reactivity of the primary alcohol for downstream functionalization.[1]

Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | 164.25 g/mol | Fragment-sized; leaves room for scaffold growth. |

| LogP (Calc) | ~3.6 | High lipophilicity; improves membrane permeability but requires solubility monitoring.[1] |

| H-Bond Donors | 1 | The alcohol is a handle; usually capped in final drugs.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

| Physical State | Viscous Liquid/Low-melt Solid | Easy to handle in automated dispensing systems.[1] |

Synthetic Workflows & Decision Tree

The following diagram illustrates the divergent synthetic pathways available for 3-tert-butylbenzyl alcohol.

Figure 1: Divergent synthetic utility of 3-tert-butylbenzyl alcohol in lead optimization.

Optimized Experimental Protocols

Protocol A: Conversion to Electrophile (3-tert-Butylbenzyl Bromide)

Objective: Create a highly reactive electrophile for

Materials:

-

3-tert-butylbenzyl alcohol (1.0 equiv)

-

Phosphorus tribromide (

) (0.4 equiv)[1] -

Dichloromethane (DCM), anhydrous[1]

-

Saturated

solution

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 3-tert-butylbenzyl alcohol (10 mmol) and anhydrous DCM (30 mL) under nitrogen atmosphere. Cool to 0°C.[1][2]

-

Addition: Add

(4.0 mmol, 1.33 equiv of Br) dropwise via syringe over 10 minutes. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1] The alcohol (

) should convert to the bromide ( -

Quench: Cool to 0°C. Slowly add saturated

(20 mL) to neutralize phosphorous byproducts. -

Workup: Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: The crude bromide is often pure enough for use (>95%).[1] If necessary, pass through a short plug of silica gel (100% Hexanes).[1]

Protocol B: Direct Etherification (Mitsunobu Coupling)

Objective: Install the 3-tert-butylbenzyl group onto a phenol or imide without generating the intermediate halide. Why Mitsunobu? It allows for convergent synthesis under neutral conditions, avoiding the handling of lachrymatory benzyl halides.[1]

Materials:

-

3-tert-butylbenzyl alcohol (1.0 equiv)

-

Nucleophile (Phenol/Imide) (1.0–1.2 equiv)[1]

-

Triphenylphosphine (

) (1.2 equiv)[1] -

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

-

THF, anhydrous[1]

Step-by-Step:

-

Setup: Dissolve the nucleophile (e.g., 4-hydroxypyridine), 3-tert-butylbenzyl alcohol, and

in anhydrous THF (0.1 M concentration) under nitrogen. Cool to 0°C.[1][2] -

Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1]

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

-

Workup: Concentrate the solvent directly.[1]

-

Purification: Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1] Purify the filtrate via flash chromatography.

Protocol C: Oxidation to 3-tert-Butylbenzaldehyde

Objective: Generate the aldehyde for reductive amination or Wittig olefination.

Why Dess-Martin Periodinane (DMP)? DMP avoids the toxicity of chromium (PCC) and the variable reactivity of

Step-by-Step:

-

Setup: Dissolve 3-tert-butylbenzyl alcohol (1.0 equiv) in DCM (0.2 M).

-

Addition: Add DMP (1.1 equiv) in one portion at RT.

-

Reaction: Stir for 1–2 hours. The suspension will become cloudy.[1]

-

Quench: Add a 1:1 mixture of saturated

and saturated -

Isolation: Extract with DCM, dry, and concentrate.

Application Case Study: Kinase Inhibitor Optimization

Scenario: A drug discovery team is optimizing a p38 MAP kinase inhibitor. The lead compound (phenyl-substituted) suffers from rapid metabolic clearance.[1]

Intervention: The phenyl group is replaced with the 3-tert-butylbenzyl moiety using Protocol A (Alkylation of the scaffold amine).

Outcome Analysis:

-

Potency: The meta-tert-butyl group projects into the hydrophobic "Selectivity Pocket" (often near the gatekeeper residue), displacing water and gaining entropic binding energy.[1]

-

Metabolism: The bulky group prevents CYP450 enzymes from approaching the benzylic carbon.[1]

-

Result: The analog shows a 5-fold increase in potency (

) and a 3-fold increase in microsomal half-life (

Figure 2: Mechanism of metabolic stabilization via steric shielding.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Store in a cool, dry place. While stable, benzyl alcohols can slowly auto-oxidize to aldehydes/acids upon prolonged exposure to air.[1] Store under nitrogen for long-term stability.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]

References

-

PubChem. (2025).[3][4] 4-tert-Butylbenzyl alcohol Compound Summary. National Library of Medicine.[1] [Link](Note: Reference for general physicochemical properties of the isomer class).

-

Organic Chemistry Portal. (2025). Dess-Martin Periodinane Oxidation. [Link]

-

ScienceMadness. (2016).[1][5] Synthesis of hindered benzyl alcohols. [Link](Practical insights on handling hindered alcohols).

Sources

- 1. youtube.com [youtube.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. 4-tert-Butylbenzyl alcohol 95 877-65-6 [sigmaaldrich.com]

- 4. 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Synthesis of tris(tert-butyl) alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

Precision Synthesis of meta-tert-Butylbenzyl Alcohol Derivatives via Grignard Methodology

Abstract & Medicinal Significance

The meta-tert-butylbenzyl moiety serves as a critical pharmacophore in modern drug discovery, offering a unique balance of lipophilicity and metabolic stability. Unlike its para-substituted counterparts, the meta-positioning of the bulky tert-butyl group (

This Application Note details the robust synthesis of meta-tert-butylbenzyl alcohol derivatives via Grignard methodology. We address the specific challenges of generating Grignard reagents from electron-rich, sterically encumbered aryl halides and provide a self-validating protocol for coupling these reagents with various carbonyl electrophiles.

Key Pharmacological Advantages

-

Metabolic Blocking: The

-Bu group lacks -

Lipophilic Anchoring: Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Conformational Restriction: The bulk of the

-Bu group restricts rotation when binding to receptors, reducing the entropic penalty of binding.

Retrosynthetic Logic & Reaction Pathway

The synthesis relies on the formation of 3-tert-butylphenylmagnesium bromide followed by nucleophilic addition to a carbonyl compound.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the conversion of aryl bromide to the target alcohol derivative.

Critical Process Parameters (CPPs)

Success in this synthesis hinges on three variables: Solvent System, Magnesium Activation, and Temperature Control.

Solvent Selection: THF vs. Diethyl Ether

For this specific substrate, Tetrahydrofuran (THF) is the superior solvent choice over Diethyl Ether (

| Feature | Tetrahydrofuran (THF) | Diethyl Ether ( | Recommendation |

| Boiling Point | 66 °C | 34.6 °C | THF (Allows higher kinetic energy for initiation) |

| Solvation | High (Lewis basicity) | Moderate | THF (Better solubilization of bulky Ar-MgBr species) |

| Safety | Peroxide former | Highly flammable/Volatile | THF (Lower volatility reduces fire risk, but requires peroxide checks) |

| Schlenk Eq. | Favors monomeric species | Favors aggregates | THF (Monomers react faster with bulky electrophiles) |

Magnesium Activation

The electron-donating induction (+I effect) of the alkyl group makes the aryl bromide less prone to reduction than electron-deficient halides.

-

Standard: Iodine (

) crystal. -

Advanced: DIBAL-H (1 mol%) if

fails (removes oxide layer and acts as a radical initiator).

Detailed Experimental Protocol

Target: Synthesis of meta-tert-butylphenylmagnesium bromide (0.5 M) and subsequent addition to Benzaldehyde (Model Electrophile).

Phase 1: Equipment Preparation

-

Glassware: Oven-dried 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.

-

Atmosphere: Assemble hot; cycle vacuum/Argon (or

) three times. Maintain positive inert pressure throughout.

Phase 2: Grignard Reagent Formation[1]

-

Reagents:

-

Magnesium turnings (1.2 equiv, 29 mmol, 0.70 g) - Crush with mortar/pestle immediately before use to expose fresh surface.

-

1-bromo-3-(tert-butyl)benzene (1.0 equiv, 24 mmol, 5.11 g).

-

Anhydrous THF (48 mL total).

-

Iodine (single crystal).

-

Step-by-Step:

-

Charge Mg: Add activated Mg turnings and the iodine crystal to the RBF.

-

Solvent Prime: Add just enough THF to cover the Mg (approx. 5 mL).

-

Initiation: Add 0.5 mL of neat bromide directly onto the Mg. Heat gently with a heat gun until the iodine color fades (brown

clear/cloudy) and bubbles form. This visual cue confirms initiation. -

Dilution: Dilute the remaining bromide in the remaining THF (43 mL) in the addition funnel.

-

Controlled Addition: Add the bromide solution dropwise over 30–45 minutes.

-

Observation: The solution should turn dark grey/brown. Maintain a gentle reflux via the reaction's own exotherm. If reflux stops, apply external heat (oil bath at 70 °C).

-

-

Digestion: After addition, reflux at 70 °C for 1 hour to ensure complete consumption of the bromide.

-

Checkpoint: Withdraw an aliquot, quench with water, and check via TLC (hexane). Disappearance of starting bromide indicates 100% conversion.

-

Phase 3: Electrophile Addition (General Protocol)

-

Electrophile: Generic Aldehyde/Ketone (0.9 equiv relative to Grignard).

-

Temp: 0 °C to Room Temperature (RT).

Step-by-Step:

-

Cool the Grignard solution to 0 °C (ice bath).

-

Dissolve the electrophile in minimal anhydrous THF.

-

Add electrophile solution dropwise to the Grignard reagent.

-

Note: For sterically hindered ketones (e.g., di-isopropyl ketone), allow the reaction to warm to RT or reflux to overcome the activation energy barrier.

-

-

Stir at RT for 2–4 hours.

Phase 4: Quench and Isolation

-

Cool mixture to 0 °C.

-

Quench: Slowly add saturated aqueous

. Caution: Exothermic.[1] -

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Brine wash, dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Expert Insights

Decision Logic for Failed Initiation

Figure 2: Troubleshooting logic for Grignard initiation failure.

Common Pitfalls

-

Wurtz Coupling (Homocoupling):

-

Reduction vs. Addition:

-

Issue: When reacting with bulky ketones (e.g., tert-butyl methyl ketone), the Grignard reagent may act as a hydride donor (reduction) or a base (enolization) rather than a nucleophile.[4]

-

Solution: Use organolithium reagents for extremely hindered electrophiles, or add Cerium(III) chloride (

) to perform the reaction under Luche conditions, which suppresses basicity.

-

References

-

Grignard Formation Kinetics

-

Solvent Effects (THF vs Ether)

-

Medicinal Chemistry of tert-Butyl Groups

-

Safety Protocols (RAMP)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. schnyderchemsafety.com [schnyderchemsafety.com]

- 4. Sciencemadness Discussion Board - Synthesis of tris(tert-butyl) alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

The Strategic Role of (3-Tert-butylphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 3-tert-Butylphenyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Among these, the tert-butyl group stands out for its significant steric bulk and electron-donating properties.[1] When appended to a phenyl ring, particularly at the meta-position, it creates a versatile scaffold that medicinal chemists can exploit to enhance metabolic stability, modulate receptor binding, and optimize a drug candidate's overall profile. (3-Tert-butylphenyl)methanol, a key intermediate bearing this moiety, serves as a foundational building block in the synthesis of a range of complex molecules, most notably in the development of selective receptor antagonists.

This technical guide provides an in-depth exploration of (3-tert-butylphenyl)methanol as a pivotal intermediate in medicinal chemistry. It offers a detailed examination of its synthesis, practical laboratory protocols, and a case study on its application in the development of the selective adenosine A1 receptor antagonist, Rolofylline.

Core Attributes of the 3-tert-Butylphenyl Group in Drug Design

The utility of the 3-tert-butylphenyl group stems from a combination of steric and electronic effects that can be leveraged to address common challenges in drug development:

-

Metabolic Shielding: The bulky tert-butyl group can act as a steric shield, hindering enzymatic degradation of the drug molecule at or near the site of substitution. This can lead to an increased plasma half-life and improved bioavailability.[2]

-

Enhanced Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor subtype. Its steric hindrance can prevent the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects.[2]

-

Improved Lipophilicity: The hydrophobic nature of the tert-butyl group can increase the lipophilicity of a drug candidate, which can be crucial for crossing biological membranes, including the blood-brain barrier.

-

Modulation of Electronic Properties: The tert-butyl group is electron-donating through inductive effects and hyperconjugation, which can influence the reactivity and binding interactions of the aromatic ring.[1]

Synthesis of (3-Tert-butylphenyl)methanol: Protocols and Mechanistic Insights

(3-Tert-butylphenyl)methanol can be synthesized through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two common and effective laboratory-scale syntheses are detailed below.

Method 1: Reduction of 3-tert-Butylbenzoic Acid

This method involves the reduction of a commercially available carboxylic acid to the corresponding benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Reaction Scheme:

Materials:

-

3-tert-Butylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 g, 39.5 mmol) in anhydrous THF (50 mL).

-